3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid
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Overview
Description
3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with 4-aminophenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protective group using a base such as piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acid: Large quantities of the Fmoc-protected amino acid are synthesized using automated peptide synthesizers.
Coupling and Purification: The coupling reaction is carried out in large reactors, and the product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protective groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Deprotection: Piperidine.
Major Products
Fmoc-Protected Peptides: When coupled with other amino acids.
Deprotected Amino Acids: After removal of the Fmoc group.
Scientific Research Applications
3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another amino acid derivative used in peptide synthesis.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: Similar to the compound but with a phenylalanine backbone.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another protective group used in peptide synthesis.
Uniqueness
3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid is unique due to its specific structure, which combines the protective Fmoc group with a phenylpropanoic acid backbone. This combination allows for specific applications in peptide synthesis and drug development, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWYDRVBUVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-07-6 |
Source
|
Record name | 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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